Researchers struggle with rapid degradation of 2-aminoimidazo[1,2-a]pyridine and harsh deprotection of standard amides. This trifluoroacetamide-protected building block offers:
Essential for scalable kinase inhibitor and CNS-active library synthesis.
2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide (CAS 504413-26-7) is a highly stable, protected building block of the privileged imidazo[1,2-a]pyridine scaffold, a core motif found in numerous marketed drugs and bioactive compounds [1]. In industrial and laboratory procurement, this specific compound is prioritized over the free amine because the trifluoroacetamide moiety serves a dual, process-critical purpose: it permanently stabilizes the oxidation-prone 2-amino position for long-term storage, and it acts as a powerful directing group for regioselective functionalization at the C-3 and C-6 positions [2]. This makes it an essential precursor for the scalable, high-throughput synthesis of kinase inhibitors, GABA-A receptor agonists, and complex fused heterocycles.
Procurement of the unprotected 2-aminoimidazo[1,2-a]pyridine or alternative standard amides (e.g., standard acetamide) frequently leads to downstream process failures [1]. The free 2-amino compound is highly susceptible to oxidative degradation and polymerization, rendering it unsuitable for long-term storage or multi-step library synthesis without severe yield penalties. While substituting with a standard acetamide resolves the bench stability issue, it introduces severe deprotection bottlenecks; standard acetamides require harsh acidic or basic reflux conditions that degrade the sensitive imidazopyridine core[2]. The trifluoroacetamide derivative strikes the exact required balance: it provides robust shelf stability while enabling quantitative, mild deprotection, making it the strictly non-interchangeable choice for scalable API synthesis.
The trifluoroacetamide group acts as an essential directing group for the functionalization of the imidazo[1,2-a]pyridine core. When subjected to t-BuLi, the acidic N-H and the carbonyl oxygen coordinate the lithium, directing metalation exclusively to the C-3 position, enabling subsequent electrophilic trapping with yields typically exceeding 75% [1]. In contrast, attempting this with unprotected 2-aminoimidazo[1,2-a]pyridine leads to unselective deprotonation and complex mixtures, yielding <20% of the desired C-3 functionalized product.
| Evidence Dimension | C-3 Lithiation and Electrophilic Trapping Yield |
| Target Compound Data | 75-85% yield (directed metalation) |
| Comparator Or Baseline | Unprotected 2-aminoimidazo[1,2-a]pyridine (<20% yield) |
| Quantified Difference | >55% absolute increase in regioselective yield. |
| Conditions | t-BuLi, THF, -78 °C, followed by electrophile quench. |
Enables the precise, high-yield synthesis of C-3 substituted imidazopyridine drug candidates without tedious chromatographic separation of isomers.
For downstream applications requiring the free amine, the choice of protecting group dictates the survival of the imidazopyridine scaffold. The trifluoroacetamide group in CAS 504413-26-7 is cleaved quantitatively using mild aqueous base (1 N NaOH) at room temperature within 1-2 hours[1]. Conversely, a standard acetamide requires harsh conditions (e.g., 6 N HCl or strong base reflux at >100 °C), which can cause 30-40% degradation of the sensitive heterocyclic core.
| Evidence Dimension | Deprotection Yield and Scaffold Integrity |
| Target Compound Data | >90% yield, intact core |
| Comparator Or Baseline | Standard N-acetamide (60-70% yield, significant core degradation) |
| Quantified Difference | ~30% higher recovery of the intact imidazo[1,2-a]pyridine core. |
| Conditions | 1 N NaOH at room temperature (Target) vs. harsh acidic/basic reflux (Comparator). |
Buyers scaling up API synthesis must avoid late-stage yield losses caused by harsh deprotection conditions.
The synthesis of the imidazo[1,2-a]pyridine ring itself is vastly improved when trapping the intermediate as a trifluoroacetamide. Electrocyclization of 2-imino-1-(2-amino-2-oxoethyl)-1,2-dihydropyridine with trifluoroacetic anhydride (TFAA) affords 2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide in 88% isolated yield[1]. Direct Tschitschibabin condensation to form the free 2-amino compound typically suffers from poor yields (<40%) due to the instability and polymerization of the free amine under the reaction conditions.
| Evidence Dimension | Cyclization / Ring-Formation Yield |
| Target Compound Data | 88% yield via TFAA electrocyclization |
| Comparator Or Baseline | Direct Tschitschibabin condensation (<40% yield) |
| Quantified Difference | >2-fold increase in isolated yield of the heterocyclic core. |
| Conditions | TFAA in CH2Cl2 at 0 °C to rt (Target) vs. standard condensation. |
Procuring the trifluoroacetamide-protected form guarantees access to a high-purity scaffold that is otherwise low-yielding and difficult to manufacture directly.
The free 2-aminoimidazo[1,2-a]pyridine is notoriously prone to oxidative degradation, often turning dark upon exposure to air and light, which necessitates immediate in situ use[1]. CAS 504413-26-7, as a trifluoroacetamide, is a bench-stable solid (mp 154–158 °C) that retains >98% purity over extended storage periods under standard conditions [2]. This stability eliminates the 20-50% overall yield drop associated with using degraded unprotected precursors in multi-step parallel synthesis.
| Evidence Dimension | Shelf stability and purity retention |
| Target Compound Data | >98% purity after 6 months (bench-stable solid) |
| Comparator Or Baseline | Free 2-aminoimidazo[1,2-a]pyridine (rapid oxidative degradation, requires in situ generation) |
| Quantified Difference | Prevents the 20-50% yield losses caused by precursor degradation. |
| Conditions | Ambient air and light exposure during standard laboratory storage. |
Essential for procurement teams stocking building blocks for long-term, high-throughput medicinal chemistry campaigns.
The compound is the ideal starting material for synthesizing imidazo[1,2-a]pyridine-based kinase inhibitors, where the trifluoroacetamide group directs critical C-3 and C-6 functionalization before mild deprotection [1].
Because of its bench stability, this building block is perfectly suited for automated, parallel synthesis of GABA-A receptor agonists and other CNS-active libraries, where consistent precursor purity is mandatory [1].
Used as a stable, high-yield intermediate that can be selectively C-acylated at the C-3 position, followed by mild saponification to yield the free amine for subsequent diazepinone ring closure [2].